

Troparil new psychoactive substance NPS identification

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Compound Focus: Troparil

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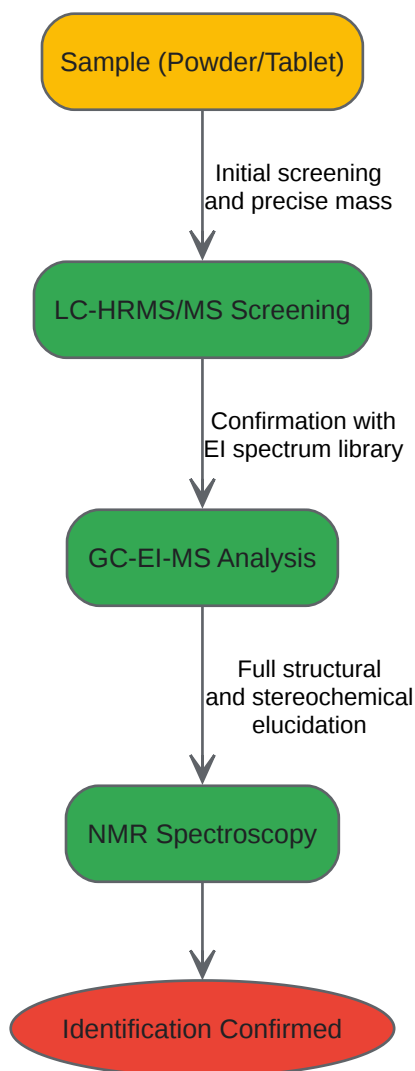
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Core Identification Techniques

Forensic and research laboratories employ a multi-technique approach for the unequivocal identification of **Troparil**. The following table summarizes the key analytical methods and their specific configurations as detailed in the search results [1].

Technique	Key Configuration Details	Primary Role in Identification
LC-ESI-QTOF-MS/MS	Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 μm). Gradient: Water/ACN/formic acid to MeOH/ACN/formic acid over 12 min. ESI (+), capillary 4500 V.	High-resolution accurate mass measurement; structural elucidation via fragmentation patterns.
GC-EI-MS	Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 μm). Temp: 75°C to 320°C. EI (70 eV).	Provides characteristic electron ionization fragmentation spectrum for library matching.
NMR Spectroscopy	Spectrometer: Varian VNMR5-500 (¹ H 499.8 MHz, ¹³ C 125.7 MHz). Experiments: ¹ H, ¹³ C, COSY, HSQC, HMBC.	Definitive structural and stereochemical confirmation.

The workflow for the analytical characterization of a suspected **Troparil** sample typically follows a logical progression, integrating these techniques.



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Analytical workflow for **Troparil** identification

Structural & Pharmacological Profile

Understanding the identity of **Troparil** requires a clear summary of its defining characteristics.

Property	Description
IUPAC Name	methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] [3]

Property	Description
Other Names	β -CPT, WIN 35,065-2 [2] [4]
Molecular Formula	$C_{16}H_{21}NO_2$ [2] [3]
Molar Mass	259.34 g·mol ⁻¹ [2] [3]
CAS Number	74163-84-1 (base), 50372-80-0 (HCl salt noted by some vendors) [2] [3]
Pharmacological Action	Dopamine Reuptake Inhibitor (DRI) [2]
Potency vs. Cocaine	Several times more potent as a dopamine reuptake inhibitor [2].
Key Structural Feature	Direct C-C bond between phenyl and tropane rings (lacks hydrolyzable ester link in cocaine), leading to longer duration and no local anesthetic action [2] [4].

Metabolism and Detection

For toxicological analysis, knowledge of a substance's metabolites is essential for detection in biological samples. A 2024 metabolism study provides the following insights into **Troparil** [5].

Aspect	Findings
Study Models	In vitro (pooled human liver S9 fraction) and in vivo (rat urine).
Main Metabolic Step	Demethylation: Removal of the N-methyl group is a primary biotransformation.
Other Phase I Reactions	Hydroxylation on the tropane ring and/or the phenyl ring.
Phase II Metabolism	Glucuronidation of hydroxylated metabolites.

Aspect	Findings
Key Note for Detection	Phase I metabolites were detected in both rat urine and human liver S9 incubations, while Phase II metabolites were only found in rat urine. The parent compound may not be detectable in urine.

Research Context & Consumption

Troparil is a potent synthetic stimulant that has appeared on the illicit drug market.

- **Research Use:** Primarily used in scientific research to study the dopamine transporter, as it avoids the stringent licensing required for cocaine and has a more favorable pharmacological profile [2] [3].
- **Illicit Presence:** Despite its challenging synthesis, **Troparil** has been identified in illegal products, indicating active consumption. For example, it was found in a white round tablet labeled '**Hyper**' in samples collected from drug users in Warsaw [1].
- **Legal Status:** The legal status is often unclear. It may be considered a **controlled substance analogue of cocaine** in jurisdictions like the United States, Canada, and Australia due to its similar chemical structure and effect [2] [4].

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References

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